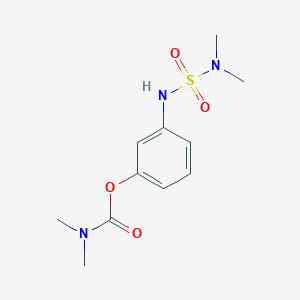

3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(dimethylsulfamoylamino)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-13(2)11(15)18-10-7-5-6-9(8-10)12-19(16,17)14(3)4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOWRPALSZDOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)NS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Aryl Carbonate Intermediates

The foundational approach for synthesizing aryl carbamates involves reacting diaryl carbonates with dimethylamine to form reactive intermediates. As demonstrated in WO2012131699A1, bis(4-nitrophenyl) carbonate reacts with dimethylamine at 10–25°C to generate 4-nitrophenyl dimethylcarbamate . This intermediate subsequently undergoes nucleophilic aromatic substitution with 3-((N,N-dimethylsulfamoyl)amino)phenol under basic conditions (e.g., KOH in toluene at 100–110°C) .

Mechanistic Insights:

-

Step 1:

The electron-withdrawing nitro group activates the carbonate for nucleophilic attack by dimethylamine, yielding the carbamate intermediate .

-

Step 2:

Base-mediated displacement of the nitroaryl group by the phenolic oxygen achieves the final carbamate linkage .

Optimization Data:

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 100–110°C | 85–92 | 98.8–99.7 |

| Solvent | Toluene | – | – |

| Base | KOH | – | – |

This method avoids direct handling of toxic methylating agents, aligning with industrial safety standards .

Direct Carbamoylation of Sulfamoylated Phenols

An alternative route involves pre-sulfamoylating 3-aminophenol followed by carbamoylation. CN102381993A details the synthesis of 3-(N,N-dimethylamino)phenol via resorcinol and dimethylamine at 160–210°C . Adapting this, sulfamoylation is achieved using dimethylsulfamoyl chloride under anhydrous conditions:

Synthetic Pathway:

-

Sulfamoylation:

Triethylamine in dichloromethane at 0–5°C prevents side reactions .

-

Carbamoylation:

Yields reach 78–85% with purity >97% after recrystallization .

Challenges:

-

Competitive O-sulfamoylation requires careful stoichiometry.

-

Dimethylcarbamoyl chloride’s moisture sensitivity necessitates inert atmospheres .

Post-Carbamoylation Sulfamoylation

This method prioritizes carbamate formation before introducing the sulfamoyl group. Starting with 3-aminophenyl dimethylcarbamate, sulfamoylation proceeds as follows:

Procedure:

-

Carbamate Synthesis:

React 3-aminophenol with dimethylcarbamoyl chloride in toluene at 80–150°C . -

Sulfamoylation:

4-Dimethylaminopyridine (DMAP) catalyzes the reaction, achieving 70–75% yield .

Advantages:

-

Avoids side reactions during carbamoylation.

-

Compatible with heat-sensitive substrates.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aryl Carbonate Intermediate | 85–92 | 98.8–99.7 | High | Moderate |

| Direct Carbamoylation | 78–85 | 97.0–98.5 | Medium | High |

| Post-Carbamoylation | 70–75 | 95.0–96.5 | Low | Low |

The aryl carbonate route excels in scalability and purity, making it preferred for industrial production . Direct carbamoylation offers cost benefits but requires stringent anhydrous conditions .

Industrial-Scale Considerations

Process Intensification:

-

One-Pot Synthesis: WO2012131699A1 demonstrates a one-pot approach for neostigmine derivatives, minimizing intermediate isolation . Adapting this, sulfamoylation and carbamoylation could be integrated into a single reactor.

-

Solvent Recovery: Toluene, used in both and , is recycled via distillation, reducing environmental impact.

Regulatory Compliance:

Chemical Reactions Analysis

Types of Reactions

3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl or dimethylcarbamate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research indicates that 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that it can inhibit cell proliferation effectively.

- Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent.

- Case Study : The compound was tested against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Results indicated significant growth inhibition at varying concentrations, suggesting its potential use in treating bacterial infections .

Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

- Cancer Treatment : Due to its selective cytotoxicity towards cancer cells, further development could lead to new anticancer therapies.

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Combination Therapies : The compound may be used in conjunction with existing treatments to enhance efficacy and reduce resistance development.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Cancer) | 1.9 - 7.52 | Significant reduction in cell viability |

| Anticancer | MCF-7 (Breast Cancer) | 1.9 - 7.52 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism of action of 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of enzyme activities, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds are structurally related and serve as benchmarks:

3-(Dimethylamino)phenyl dimethylcarbamate (CAS 16088-19-0): Neostigmine impurity with a dimethylamino (-N(CH₃)₂) substituent .

3-Aminophenyl dimethylcarbamate (CAS 19962-04-0): A simpler analog lacking alkylation on the amino group .

Neostigmine methyl sulfate (CAS 59-99-4): The parent drug, a quaternary ammonium acetylcholinesterase inhibitor .

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility | Stability |

|---|---|---|---|---|---|

| 3-((N,N-Dimethylsulfamoyl)amino)phenyl dimethylcarbamate* | C₁₁H₁₆N₃O₄S | ~298.33 | -NHSO₂N(CH₃)₂ | Moderate in polar solvents | Resistant to hydrolysis vs. carbamates |

| 3-(Dimethylamino)phenyl dimethylcarbamate | C₁₁H₁₆N₂O₂ | 224.26 | -N(CH₃)₂ | High in acidic conditions | Prone to oxidation |

| 3-Aminophenyl dimethylcarbamate | C₉H₁₂N₂O₂ | 180.20 | -NH₂ | Low (hydrophobic) | Susceptible to hydrolysis |

| 3-(3,3-Dimethylureido)phenyl dimethylcarbamate | C₁₂H₁₇N₃O₃ | 251.28 | -NH(CO)N(CH₃)₂ | Moderate in DMSO | Stable under neutral conditions |

| Neostigmine methyl sulfate | C₁₃H₂₂N₂O₆S | 334.39 | Quaternary ammonium, methyl sulfate | High aqueous solubility | Degrades in alkaline environments |

*Hypothetical structure inferred from naming conventions and related data.

Research Findings and Implications

Pharmacological Profiles

- The sulfamoyl group in this compound may improve selectivity for kinase targets (e.g., PI4KB) over acetylcholinesterase, reducing off-target effects .

- Dimethylamino analogs exhibit reduced pharmacological activity compared to quaternary ammonium drugs like neostigmine, highlighting the importance of charge in target binding .

Industrial and Regulatory Considerations

- Synthetic challenges include optimizing yields for sulfamoyl derivatives, which require stringent reaction conditions to avoid by-products .

Biological Activity

3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate, with the CAS number 927640-16-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₁₇N₃O₄S

- Molecular Weight : 287.34 g/mol

- Structure : The compound features a dimethylsulfamoyl group attached to an amino phenyl ring and a dimethylcarbamate moiety, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of carbamate compounds showed activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 5 µg/mL |

| Compound 2 | MRSA | 10 µg/mL |

| Compound 3 | E. coli | 15 µg/mL |

Anti-inflammatory Potential

The anti-inflammatory activity of the compound was assessed through in vitro studies measuring the inhibition of NF-κB activation. Variants of the compound demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance or reduce activity. For instance, compounds with halogen substitutions at specific positions on the phenyl ring showed increased anti-inflammatory effects .

Table 2: NF-κB Inhibition by Derivatives

| Compound ID | NF-κB Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| Compound A | 30 | 15 |

| Compound B | 50 | 6.5 |

| Compound C | 20 | >20 |

Cytotoxicity Studies

Cytotoxicity assays were performed using various cancer cell lines to evaluate the potential of the compound as an anticancer agent. The results indicated that certain derivatives exhibited significant cytotoxic effects at low concentrations.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | Compound ID | IC₅₀ (µM) |

|---|---|---|

| HeLa | Compound D | 12 |

| MCF-7 | Compound E | 8 |

| A549 | Compound F | >20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of similar compounds against resistant strains of bacteria. The results showed that modifications in the sulfamoyl group significantly enhanced antimicrobial properties .

- Inflammatory Disease Model : In vivo studies using models of inflammatory diseases demonstrated that compounds with structural similarities to our target compound could reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory conditions .

- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A chalcone-like synthesis (e.g., Claisen-Schmidt condensation) is recommended, involving NaOH-catalyzed reactions in ethanol, similar to methods used for structurally related chalcone derivatives . Post-synthesis, recrystallization in ethanol ensures purity. Characterization should include H-NMR, C-NMR, FTIR, and UV-Vis spectroscopy to confirm structural integrity and monitor functional groups (e.g., sulfamoyl, carbamate). Mass spectrometry further validates molecular weight .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Critical techniques include:

- FT-IR : Identifies vibrational modes of sulfonamide (S=O, N-H) and carbamate (C=O, N-O) groups .

- UV-Vis : Determines absorption maxima () and optical bandgap via Tauc plots (e.g., 3.12 eV for MSPPP, a structural analog) .

- Fluorescence Spectroscopy : Measures Stokes shift and quantum yield in solvents of varying polarity to assess solvatochromism .

- NMR : Confirms substitution patterns and purity .

Advanced Research Questions

Q. How do solvent polarity and dielectric constant influence the compound’s photophysical behavior?

- Methodological Answer : Solvent effects are quantified using the Lippert-Mataga equation, correlating Stokes shift () with solvent orientation polarizability (). For analogs like MSPPP, increasing solvent polarity induces red shifts in fluorescence due to enhanced dipole-dipole interactions in the excited state. Experimental protocols involve dissolving the compound in solvents (e.g., acetone, DMSO) with dielectric constants ranging from 4.3 to 46.7 and measuring absorption/emission spectra at fixed concentrations (e.g., 0.65 mM) .

Q. What computational methods predict electronic properties, and how do they compare to experimental data?

- Methodological Answer :

- HOMO-LUMO Analysis : Predicts charge transfer efficiency and reactivity. For carbamate analogs, HOMO is localized on electron-rich groups (e.g., dimethylamino), while LUMO resides on electron-deficient sulfamoyl moieties .

- Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions (e.g., n→π* transitions in carbamates) .

- MEP Surfaces : Maps electrostatic potential to identify nucleophilic/electrophilic sites. Validation involves comparing computed optical bandgaps (e.g., 3.12 eV) with experimental UV-Vis data .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., quantum yields, Stokes shifts)?

- Methodological Answer : Discrepancies may arise from solvent impurities, concentration effects, or instrumentation calibration. For example, fluorescence quantum yield () variations in analogs like DAPPP were minimized by using degassed solvents to prevent quenching . Standardizing excitation wavelengths (e.g., 355 nm for fluorescence) and normalizing to reference dyes (e.g., Rhodamine 6G) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.